molecular formula C21H20FN3O3 B6905912 N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B6905912
M. Wt: 381.4 g/mol
InChI Key: FVMHCSBNIUPKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound that combines a quinoline derivative with a piperidine ring and a furan moiety

Properties

IUPAC Name

N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-13-17(6-10-28-13)20(26)24-16-4-8-25(9-5-16)21(27)18-12-15(22)11-14-3-2-7-23-19(14)18/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMHCSBNIUPKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)C3=C4C(=CC(=C3)F)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The combination of quinoline, piperidine, and furan moieties provides a versatile scaffold for the development of drugs targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The quinoline moiety is known for its antimicrobial and antimalarial properties, while the piperidine ring can enhance the compound’s bioavailability and pharmacokinetic profile.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and furan rings.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its intracellular concentration. The furan ring can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-chloroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
  • N-[1-(6-bromoquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
  • N-[1-(6-iodoquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide

Uniqueness

N-[1-(6-fluoroquinoline-8-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is unique due to the presence of the fluoro group, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.